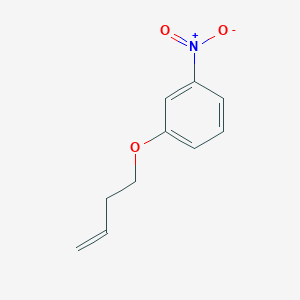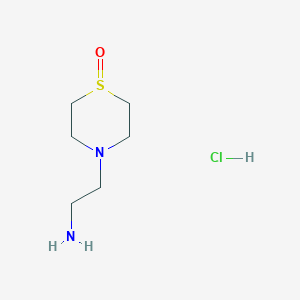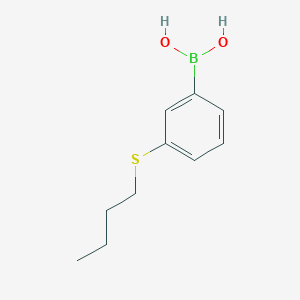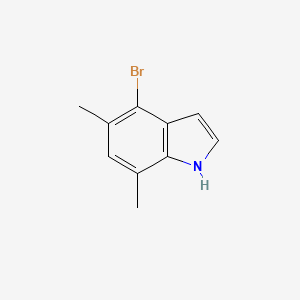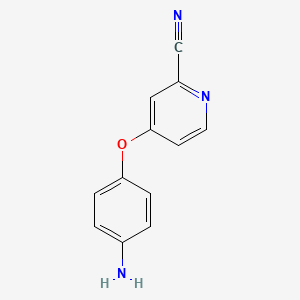
4-(4-氨基苯氧基)吡啶-2-腈
描述
科学研究应用
抗肿瘤剂
该化合物已被用于设计和合成衍生物,作为潜在的抗肿瘤剂。这些衍生物对各种癌细胞系(包括A549(肺癌)、HeLa(宫颈癌)和MCF-7(乳腺癌))显示出中等至优异的抗增殖活性。这些化合物的结构-活性关系已被分析,表明一些化合物具有比已知药物如卡博替尼更强的抑制活性 .
分子靶向治疗
在癌症分子靶向治疗的背景下,该治疗与低毒性和高效率相关,4-(4-氨基苯氧基)吡啶-2-腈的衍生物已被合成。这些衍生物是基于现有药物与MET蛋白的结合模式而设计的,MET蛋白是一种参与细胞生长和分化的受体酪氨酸激酶 .
聚合物研究
该化合物在合成具有理想性能的聚酰亚胺中用作单体,例如高热稳定性、优异的机械性能和出色的绝缘性能。这些聚酰亚胺用于微电子学、光电子学、航空航天、汽车、气体分离和其他领域 .
高性能聚合物
4-(4-氨基苯氧基)吡啶-2-腈的衍生物已被用于制造芳香族聚酰亚胺,这是一种高性能聚合物。这些聚合物表现出优异的整体性能,包括在常见极性溶剂中的溶解性、高热稳定性和疏水性,使其适用于先进的技术应用 .
凋亡诱导
研究表明,某些衍生物可以诱导癌细胞凋亡。例如,一项研究表明,一种特定化合物以剂量依赖的方式诱导A549细胞凋亡,并将细胞主要阻滞在G0/G1期,这对控制细胞增殖至关重要 .
激酶抑制
该化合物的衍生物已对其对c-Met激酶的抑制活性进行了评估,c-Met激酶是一种在癌细胞生长和存活中起重要作用的酶。发现一种此类化合物对c-Met激酶的IC50值为46.5 nM,表明具有很强的抑制效果 .
疏水表面创建
从4-(4-氨基苯氧基)吡啶-2-腈衍生的聚酰亚胺已被证明具有优异的疏水性能。这种特性有利于创建排斥水的表面,可应用于各种工业和医疗设备 .
无定形聚合物结构
该化合物在开发具有无定形结构的聚合物中起着关键作用。这些结构在需要透明、非晶体材料的应用中具有优势,例如在某些光学和电子元件中 .
属性
IUPAC Name |
4-(4-aminophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZISXKEOERSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)
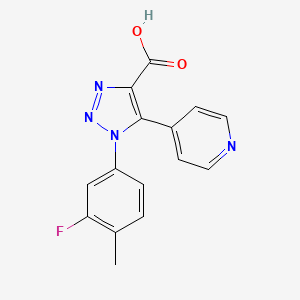

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)
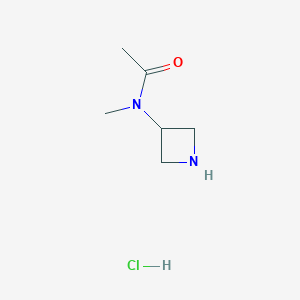
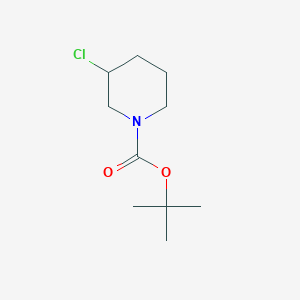
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
